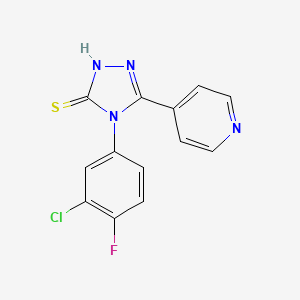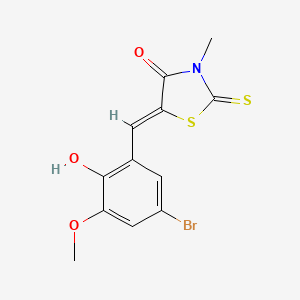![molecular formula C16H13ClN4O3 B10874402 N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B10874402.png)
N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a synthetic compound with an intriguing structure. Let’s break it down:
-
N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]: : This part of the compound consists of a pyrrolidinone ring (a five-membered ring containing a nitrogen atom) fused with a pyridine ring. The 2-chlorophenyl group is attached to the pyrrolidinone ring.
-
pyridine-4-carbohydrazide: : The pyridine ring is connected to a carbohydrazide group (a hydrazide derivative with a carbonyl group).
Preparation Methods
The synthesis of N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide involves the reaction of hydrazide (1) with substituted aromatic aldehydes. Here are the steps:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield the corresponding hydrazine derivative.
Scientific Research Applications
Chemistry: It serves as a scaffold for designing novel compounds.
Biology: Further studies may reveal additional biological activities.
Mechanism of Action
Targets: The compound likely interacts with enzymes such as cyclooxygenase-1 (COX-1) and COX-2.
Pathways: It may modulate inflammation pathways and platelet aggregation.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other pyridine-based hydrazides.
Similar Compounds: Explore related compounds, e.g., other pyridine carbohydrazides.
Properties
Molecular Formula |
C16H13ClN4O3 |
|---|---|
Molecular Weight |
344.75 g/mol |
IUPAC Name |
N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C16H13ClN4O3/c17-11-3-1-2-4-13(11)21-14(22)9-12(16(21)24)19-20-15(23)10-5-7-18-8-6-10/h1-8,12,19H,9H2,(H,20,23) |
InChI Key |
HPQOZOACTCGOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-morpholin-4-ylpropyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B10874324.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874335.png)
![N-(6-chloropyridazin-3-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B10874341.png)
![5-ethyl-1,3-dimethyl-N-[2-(2-thienyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10874344.png)
![N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10874347.png)
![1-(4-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10874348.png)
![Methyl 5-chloro-3-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10874350.png)

![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B10874355.png)
![phenyl [11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate](/img/structure/B10874359.png)
![[4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate](/img/structure/B10874372.png)
![(5Z)-5-[4-(heptyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10874381.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10874394.png)
